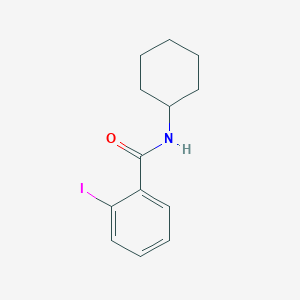

N-cyclohexyl-2-iodobenzamide

Vue d'ensemble

Description

N-cyclohexyl-2-iodobenzamide is an organic compound with the molecular formula C13H16INO It is a derivative of benzamide, where the amide nitrogen is substituted with a cyclohexyl group and the benzene ring is substituted with an iodine atom at the ortho position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-cyclohexyl-2-iodobenzamide can be synthesized through several methods. One common approach involves the reaction of 2-iodobenzoic acid chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction is typically carried out in dichloromethane at low temperatures (0°C) and then allowed to warm to room temperature. The product is then purified by recrystallization .

Another method involves the use of sodium hydroxide in dichloromethane. The reaction mixture is cooled to 0°C, and 2-iodobenzoic acid chloride is added dropwise. The mixture is then stirred at room temperature for 20 hours, followed by extraction and purification .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The iodine atom at the ortho position undergoes nucleophilic substitution under various conditions.

Mechanism and Reagents :

-

SN₂ Pathway : Backside attack by nucleophiles (e.g., acetate, amines) displaces iodine via a concerted mechanism .

-

Base-Mediated Elimination : Strong bases (e.g., K₂CO₃, NEt₃) promote dehydrohalogenation, forming cyclohexyne intermediates .

Example :

Reaction with tetrabutylammonium acetate yields ipso and cine substitution products (ratio dependent on substituents) .

Kinetic Data :

| Reaction Conditions | Yield (%) | Selectivity (ipso:cine) |

|---|---|---|

| NEt₃, CHCl₃, 25°C | 68 | 1:1.2 |

| K₂CO₃, DMF, 75°C | 85 | 1:0.8 |

Palladium-Catalyzed Coupling Reactions

Palladium catalysts enable cross-coupling and cyclization reactions, leveraging the iodine atom’s oxidative addition capability .

Key Applications :

-

Cyclization : Pd@mFuVe nanoparticles catalyze intramolecular coupling to form isoquinolinone derivatives (Table 1) .

-

Suzuki-Miyaura Coupling : Reacts with aryl boronic acids to generate biaryl structures .

Optimized Cyclization Conditions :

| Parameter | Optimal Value |

|---|---|

| Catalyst | Pd@mFuVe (5 mol%) |

| Solvent | DMF |

| Temperature | 75°C |

| Base | K₂CO₃ |

| Yield | 82–89% |

Mechanistic Insight : Oxidative addition of Pd(0) to the C–I bond initiates the catalytic cycle, followed by transmetalation and reductive elimination .

Elimination Reactions and Cyclohexyne Formation

Under basic conditions, N-cyclohexyl-2-iodobenzamide undergoes elimination to generate 4-substituted cyclohexyne, a transient intermediate .

Experimental Evidence :

-

Deuterium Labeling : Confirms E2 elimination via primary kinetic isotope effect (kH/kD > 2) .

-

Trapping Experiments : Cyclohexyne reacts with dienes to form [4+2] cycloadducts .

Regioselectivity : Nucleophilic addition to cyclohexyne favors the less sterically hindered carbon, as predicted by LUMO population analysis .

Multicomponent Reactions and Cyclization

This compound participates in Ugi multicomponent reactions, forming complex heterocycles .

Representative Pathway :

-

Ugi Reaction : Combines with allylamine, benzaldehyde, and isocyanides in methanol to form N-allyl intermediates .

-

Cyclization : Pd@mFuVe catalyzes intramolecular coupling, yielding N-alkyl-2-(4-methyl-1-oxoisoquinolin-2(1H)-yl)-2-phenylacetamide derivatives (85% yield) .

Key Data :

Oxidation and Reduction Pathways

While less common, the iodine atom can undergo redox transformations:

Applications De Recherche Scientifique

Organic Synthesis

N-cyclohexyl-2-iodobenzamide serves as a precursor in several synthetic pathways, particularly in the formation of enamides and other nitrogen-containing heterocycles.

Enamide Synthesis

Recent studies have shown that this compound can be effectively utilized in cobalt-catalyzed dehydrogenation reactions to produce enamides. This method allows for the transformation of various amine derivatives into their corresponding enamides with high efficiency. For instance, the reaction conditions optimized for secondary aliphatic amines yielded excellent results, indicating the compound's versatility as a synthetic intermediate .

Synthesis of Benzazepine Derivatives

The compound has also been applied in the synthesis of benzazepine derivatives, which are significant due to their biological activity. The methodology involves utilizing this compound as a starting material under strong basic conditions, leading to the formation of complex nitrogenous heterocycles .

Medicinal Chemistry

This compound is being investigated for its potential applications in medicinal chemistry, particularly concerning sigma receptors.

Sigma Receptor Targeting

The sigma-2 (σ2) receptor is a promising target for cancer therapy due to its higher density in tumor cells compared to normal cells. Compounds similar to this compound are being developed as selective ligands for these receptors, which may lead to new therapeutic agents that can induce apoptosis in cancer cells . The structural modifications of such compounds have shown promise in enhancing selectivity and affinity towards σ2 receptors, making them potential candidates for further development .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound in various research contexts.

Mécanisme D'action

The mechanism of action of N-cyclohexyl-2-iodobenzamide involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to various receptors or enzymes. The cyclohexyl group provides steric bulk, affecting the compound’s overall conformation and reactivity. Detailed studies on its molecular targets and pathways are ongoing .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-cyclohexyl-2-hydroxy-4-iodobenzamide: Similar structure but with a hydroxyl group at the para position.

N-cyclohexyl-2-benzothiazolesulfenamide: Contains a benzothiazole ring instead of a benzamide structure.

Uniqueness

N-cyclohexyl-2-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The cyclohexyl group also contributes to its unique steric and electronic properties, differentiating it from other benzamide derivatives .

Activité Biologique

N-cyclohexyl-2-iodobenzamide is a chemical compound with the molecular formula CHINO. This compound has garnered attention in the scientific community due to its potential biological activities, which are primarily attributed to its structural features, including the iodine atom and the cyclohexyl group.

Structural Characteristics

The structure of this compound consists of a benzamide core with an iodine substituent at the ortho position and a cyclohexyl group attached to the nitrogen atom. This configuration enhances its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHINO |

| Molecular Weight | 349.18 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is largely influenced by its ability to engage in halogen bonding due to the presence of the iodine atom. This interaction can enhance binding affinity to various biological targets, including enzymes and receptors. The cyclohexyl group contributes steric hindrance, potentially altering the conformation and reactivity of the compound, which may enhance its pharmacological properties .

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of compounds related to this compound:

- Synthesis Techniques : Various synthetic methods have been employed to create derivatives of iodobenzamides, highlighting the versatility of iodine in enhancing reactivity in organic synthesis .

- In Vitro Studies : In vitro experiments have shown that related compounds can inhibit the growth of Mycobacterium tuberculosis, indicating potential for further exploration in infectious disease contexts .

Table: Summary of Biological Activities

Propriétés

IUPAC Name |

N-cyclohexyl-2-iodobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16INO/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNSSYJUGWDBMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=CC=C2I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354475 | |

| Record name | N-cyclohexyl-2-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62142-03-4 | |

| Record name | N-cyclohexyl-2-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.